molecular formula C10H7NO3 B8228578 Kynurenic-3,5,6,7,8-D5 acid

Kynurenic-3,5,6,7,8-D5 acid

Cat. No.: B8228578
M. Wt: 194.20 g/mol
InChI Key: HCZHHEIFKROPDY-RALIUCGRSA-N
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Description

Kynurenic-3,5,6,7,8-D5 acid is a deuterated form of kynurenic acid, a metabolite of the amino acid L-tryptophan. This compound is characterized by the replacement of hydrogen atoms with deuterium at positions 3, 5, 6, 7, and 8 on the quinoline ring. Kynurenic acid is known for its neuroactive properties, acting as an antagonist at excitatory amino acid receptors. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and receptor interactions due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kynurenic-3,5,6,7,8-D5 acid typically involves the deuteration of kynurenic acid. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C) to facilitate the exchange .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Kynurenic-3,5,6,7,8-D5 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Kynurenic-3,5,6,7,8-D5 acid has a wide range of applications in scientific research:

Mechanism of Action

Kynurenic-3,5,6,7,8-D5 acid exerts its effects primarily through its interaction with various receptors in the central nervous system. It acts as an antagonist at ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors. Additionally, it has been shown to interact with the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor. These interactions result in the modulation of excitatory neurotransmission, providing neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: Kynurenic-3,5,6,7,8-D5 acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of the kynurenine pathway is crucial .

Properties

IUPAC Name

3,5,6,7,8-pentadeuterio-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZHHEIFKROPDY-RALIUCGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(N2)C(=O)O)[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857913
Record name 4-Oxo(3,5,6,7,8-~2~H_5_)-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350820-13-2
Record name 4-Oxo(3,5,6,7,8-~2~H_5_)-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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